3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the methoxybenzyl group in the structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce dihydropyrimidine derivatives with different substituents.
Scientific Research Applications
3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
- 3-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione
- 3-(4-Chlorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the methoxy group can influence the compound’s interaction with biological targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-11(15)6-7-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16) |
InChI Key |
NBYPMKOCGYFYFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCNC2=O |
Origin of Product |
United States |
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